molecular formula C6H8F2O B12827536 6,6-Difluorohex-5-en-2-one CAS No. 76083-55-1

6,6-Difluorohex-5-en-2-one

Cat. No.: B12827536
CAS No.: 76083-55-1
M. Wt: 134.12 g/mol
InChI Key: ONKZVZHCLOZBDU-UHFFFAOYSA-N
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Description

6,6-Difluorohex-5-en-2-one is an organic compound with the molecular formula C(_6)H(_8)F(_2)O It is characterized by the presence of a fluorinated alkene and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorohex-5-en-2-one typically involves the introduction of fluorine atoms into a hexenone precursor. One common method is the fluorination of hex-5-en-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing by-products and environmental impact. Continuous flow reactors and other modern techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorohex-5-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6,6-difluorohex-5-en-2-ol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6,6-difluorohexanoic acid.

    Reduction: Formation of 6,6-difluorohex-5-en-2-ol.

    Substitution: Formation of various substituted hexenones depending on the nucleophile used.

Scientific Research Applications

6,6-Difluorohex-5-en-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive molecules with therapeutic applications.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its reactive ketone group.

Mechanism of Action

The mechanism of action of 6,6-Difluorohex-5-en-2-one in various reactions involves the interaction of its functional groups with reagents or biological targets. The ketone group can act as an electrophile, facilitating nucleophilic attack, while the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorohex-5-en-2-one: Similar structure but with only one fluorine atom.

    Hex-5-en-2-one: The non-fluorinated analog.

    6,6-Dichlorohex-5-en-2-one: Chlorinated analog with different reactivity and properties.

Uniqueness

6,6-Difluorohex-5-en-2-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its analogs. The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific electronic and steric properties.

Properties

CAS No.

76083-55-1

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

6,6-difluorohex-5-en-2-one

InChI

InChI=1S/C6H8F2O/c1-5(9)3-2-4-6(7)8/h4H,2-3H2,1H3

InChI Key

ONKZVZHCLOZBDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=C(F)F

Origin of Product

United States

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